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Compound of Interest

2-Thiopheneboronic acid pinacol
Compound Name:
ester

Cat. No.: B071807

Introduction to 2-Thiopheneboronic Acid Pinacol
Ester

2-Thiopheneboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-
(thiophen-2-yl)-1,3,2-dioxaborolane, is a heterocyclic organoboron compound of significant
interest in synthetic chemistry. Its structure integrates a thiophene ring—a prevalent motif in
pharmaceuticals and organic electronic materials—with a pinacolboronate ester group. This
functional arrangement makes it an exceptionally stable, easy-to-handle, and efficient
precursor to the corresponding boronic acid.

The primary utility of this reagent lies in its role as a coupling partner in the Nobel Prize-winning
Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon
bonds, a cornerstone of molecular construction. The pinacol ester provides a slow-release
source of the active boronic acid under reaction conditions, often leading to higher yields and
cleaner reactions compared to using the free boronic acid directly. Its application is central to
the synthesis of complex molecules, including conjugated polymers for organic solar cells and
active pharmaceutical ingredients (APIs).[1]

Caption: Molecular structure of 2-Thiopheneboronic acid pinacol ester.

Physicochemical & Spectroscopic Data
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Accurate characterization is fundamental to ensuring the quality and reactivity of the reagent.
The key physical and spectroscopic data are summarized below.

Property Value Reference(s)

Molecular Weight 210.10 g/mol [2][3]

Molecular Formula C10H15BO:2S [21[31[4]

CAS Number 193978-23-3 [2][4]
White to off-white powder or

Appearance [5]
crystals

Melting Point 65-70 °C [5][6]

Boiling Point 286.5 £ 13.0 °C (Predicted) [61[7]

Density 1.07 £ 0.1 g/cm3 (Predicted) [61[7]

B Soluble in methanol, THF,

Solubility [6]

toluene, DCM

Table 1: Core Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint for the compound. The expected
chemical shifts and absorption bands are crucial for quality control verification.
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Technique

Data Reference(s)

1H NMR (400 MHz, CDCls)

57.51(d, J=4.9 Hz, 1H), 7.11
(d, J = 4.9 Hz, 1H), 1.36 (s, [8]
12H)

13C NMR (100 MHz, CDCls)

0 132.7,132.6, 119.8, 84.5,

8
24.9 (C-B bond not observed) 5

1B NMR (128 MHz, CDCls)

528.7 (8]

UV-Vis (in Methanol)

Amax: 239 nm [5][6]

Infrared (IR)

Key bands for C-H (aromatic),

(3]
C-B, B-O stretches

Table 2: Spectroscopic Characterization Data.

Synthesis Methodologies

The synthesis of 2-thiopheneboronic acid pinacol ester is most commonly achieved via

palladium-catalyzed borylation of a 2-halothiophene. An alternative, more atom-economical

approach involves the direct C-H borylation of thiophene.

Method A: Palladium-Catalyzed Miyaura Borylation

This robust and widely used method involves the reaction of a 2-halothiophene (typically 2-

bromothiophene) with bis(pinacolato)diboron (Bzpinz) in the presence of a palladium catalyst

and a base.[9]
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Caption: Reaction scheme for the Miyaura Borylation of 2-Bromothiophene.

Detailed Protocol 3.1: Synthesis via Miyaura Borylation

1. Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add 2-
bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq),
and Pd(dppf)Clz catalyst (2-3 mol%) to an oven-dried flask.

e 2. Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the flask via cannula
or syringe.

¢ 3. Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24
hours. Monitor the reaction progress by TLC or GC-MS.

o 4. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or diethyl
ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

o 5. Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can
be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or
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by flash column chromatography on silica gel to yield the pure product.[8]

Method B: Iridium-Catalyzed C-H Borylation

A more modern approach involves the direct borylation of thiophene's C-H bond, catalyzed by
an iridium complex.[2][7] This method avoids the pre-functionalization (halogenation) of the
thiophene ring, making it more step-efficient. The reaction typically shows high regioselectivity
for the 2-position of the thiophene ring due to steric and electronic factors.

Core Application: The Suzuki-Miyaura Cross-
Coupling

The paramount application of 2-thiopheneboronic acid pinacol ester is as a nucleophilic
partner in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds with various
electrophiles, most commonly aryl or vinyl halides/triflates.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

o 1. Reagent Setup: To an oven-dried flask under a nitrogen atmosphere, add the aryl halide
(1.0 eq), 2-thiopheneboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.qg.,
Pd(PPhs)s4, 1-5 mol%), and a base (e.g., K2COs, Na2COs, or Cs2CO0s, 2-3 eq).

e 2. Solvent System: Add a degassed solvent mixture. A common system is a 4:1 mixture of an
organic solvent (like toluene, dioxane, or DME) and water. The presence of water is often
crucial for hydrolyzing the pinacol ester to the active boronic acid and facilitating the
transmetalation step.[8]
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o 3. Reaction: Heat the reaction mixture (typically 65-100 °C) with vigorous stirring until the
starting material is consumed, as monitored by TLC or LC-MS.

e 4. Workup: Cool the reaction, dilute with an organic solvent, and wash with water or brine.
Dry the organic layer over anhydrous MgSOa or NazSOs, filter, and concentrate in vacuo.

o 5. Purification: Purify the crude residue by column chromatography or recrystallization to
obtain the desired biaryl product.

Analytical & Handling Considerations
The Challenge of Hydrolytic Instability

A critical aspect of working with pinacolboronate esters is their susceptibility to hydrolysis,
where the pinacol protecting group is cleaved to form the corresponding boronic acid. This
degradation is often accelerated by moisture, acid, or base and can occur during storage,
sample preparation, or chromatographic analysis.[10][11] This instability complicates accurate
purity assessment, as the observed impurity (the boronic acid) may be an artifact of the
analytical method itself.

/+g/H,zO_> 2-Thiopheneboronic acid

2-Thiopheneboronic acid| -2 H20
pinacol ester Dl

Pinacol

Click to download full resolution via product page
Caption: Reversible hydrolysis of the pinacol ester to its boronic acid.

Quality Control & Purity Assessment

Standard reversed-phase HPLC methods using aqueous-organic mobile phases can
exacerbate hydrolysis, leading to inaccurate purity readings. The resulting free boronic acid is
often poorly soluble and may exhibit poor peak shape.

Detailed Protocol 5.1: Recommended Reversed-Phase HPLC Method
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To mitigate on-column degradation, a specialized analytical approach is required.[10]

1. Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent such as
acetonitrile or THF immediately before injection. Avoid aqueous or protic diluents (like
methanol).

e 2. Mobile Phase: Employ a highly basic mobile phase (e.g., pH > 11) with an ion-pairing
reagent. The high pH suppresses the hydrolysis equilibrium by keeping the boronic acid in its
more soluble boronate form.

e 3. Column: Use a robust, high-pH stable C18 column.

e 4. Analysis: Perform the analysis quickly after sample preparation to minimize degradation in
the autosampler vial.

Safe Handling & Storage

Proper handling and storage are essential to maintain the integrity and shelf-life of the reagent.

Parameter Guideline Rationale Reference(s)

Handle and store )
_ Prevents hydrolysis
under an inert ]
Atmosphere ) from atmospheric [6][7]
atmosphere (Nitrogen ]
moisture.
or Argon).

] Slows the rate of
Store in a freezer, ) )
Temperature potential degradation 1106171
preferably at -20°C.
pathways.

The compound is an
) Wear safety glasses, o
Personal Protective ) ) irritant to the eyes,
) chemical-resistant ] } [61171[11]
Equipment (PPE) skin, and respiratory
gloves, and a lab coat.
system.

Avoid contact with )
o Can lead to vigorous
o strong oxidizing _ _
Incompatibilities reactions or rapid [7]
agents, water, and -
i decomposition.
strong acids/bases.
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Table 3: Safety and Handling Guidelines.

Conclusion

2-Thiopheneboronic acid pinacol ester is a cornerstone reagent for introducing the
thiophene moiety into complex molecular architectures. Its stability and high reactivity in
Suzuki-Miyaura cross-coupling have cemented its role in the development of novel
pharmaceuticals and advanced organic materials. A thorough understanding of its synthesis,
reactivity, and particularly its analytical challenges, is crucial for its successful application. By
employing the specialized protocols for synthesis, analysis, and handling outlined in this guide,
researchers can confidently and effectively leverage this powerful synthetic tool.

References

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on
selective C—H functionalization. (2008). National Institutes of Health.

« Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on
selective C-H functionalization. (2008). PubMed.

» Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub.

e Miyaura borylation. Wikipedia.

e Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic
ester)s by Suzuki polycondensation. (2025). ResearchGate.

e Synthesis, crystal structure and reactivity of n2—thiophyne Ni complexes. (2018). The Royal
Society of Chemistry.

o Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.

e Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from
Dichloromethane. (2019). Organic Syntheses.

e 4,45,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://chemdad.com/index.php?c=article&id=39126
https://chemdad.com/index.php?c=article&id=39126
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876459/
https://m.chemicalbook.com/SpectrumEN_193978-23-3_1HNMR.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6145503.htm
https://www.rsc.org/suppdata/d0/qo/d0qo00440e/d0qo00440e1.pdf
https://www.rsc.org/suppdata/cc/c2/c2cc16076e/c2cc16076e.pdf
https://pubmed.ncbi.nlm.nih.gov/24385669/
https://pubmed.ncbi.nlm.nih.gov/24385669/
https://www.rsc.org/suppdata/c8/cc/c8cc00705e/c8cc00705e1.pdf
https://en.wikipedia.org/wiki/Miyaura_borylation
https://pubchem.ncbi.nlm.nih.gov/compound/67185939
https://pubchem.ncbi.nlm.nih.gov/compound/67185939
https://store.apolloscientific.co.uk/product/thiophene-2-boronic-acid-pinacol-ester
https://store.apolloscientific.co.uk/product/thiophene-2-boronic-acid-pinacol-ester
https://www.benchchem.com/product/b071807#2-thiopheneboronic-acid-pinacol-ester-molecular-weight
https://www.benchchem.com/product/b071807#2-thiopheneboronic-acid-pinacol-ester-molecular-weight
https://www.benchchem.com/product/b071807#2-thiopheneboronic-acid-pinacol-ester-molecular-weight
https://www.benchchem.com/product/b071807#2-thiopheneboronic-acid-pinacol-ester-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071807?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

